molecular formula C9H9NO5 B1583828 Methyl 4-methoxy-3-nitrobenzoate CAS No. 40757-20-8

Methyl 4-methoxy-3-nitrobenzoate

Cat. No. B1583828
CAS RN: 40757-20-8
M. Wt: 211.17 g/mol
InChI Key: ZUZYMTBOKNSYEB-UHFFFAOYSA-N
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Description

“Methyl 4-methoxy-3-nitrobenzoate” is a chemical compound with the molecular formula C9H9NO5 . It has a molecular weight of 211.17 . This compound is a solid at room temperature .


Synthesis Analysis

The synthesis of “Methyl 4-methoxy-3-nitrobenzoate” involves several steps, including nitration, conversion from the nitro group to an amine, and bromination . The overall percent yield for the synthesis of a similar compound, methyl 3-nitrobenzoate, was reported to be 51.8% .


Molecular Structure Analysis

The molecular structure of “Methyl 4-methoxy-3-nitrobenzoate” can be represented by the formula C9H9NO5 . The average mass of the molecule is 211.171 Da and the monoisotopic mass is 211.048065 Da .


Chemical Reactions Analysis

“Methyl 4-methoxy-3-nitrobenzoate” may undergo various chemical reactions. For instance, nitration is a common reaction for this type of compound, where an NO2 group substitutes one of the hydrogen atoms on the benzene ring .


Physical And Chemical Properties Analysis

“Methyl 4-methoxy-3-nitrobenzoate” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved resources.

Scientific Research Applications

Synthesis and Characterization

Methyl 4-methoxy-3-nitrobenzoate is utilized in the synthesis of various chemical compounds. For instance, it is used in the synthesis of nitracaine, a psychoactive substance, through transesterification with other chemical agents. This process, as demonstrated by Power et al. (2014), involves detailed characterization techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (Power et al., 2014). Similarly, Yin Dulin (2007) explored the synthesis of 4-(2-ethoxy-2-oxo-ethoxy)-3-nitrobenzoic methyl ester, starting from 4-hydroxy-3-nitrobenzoic methyl ester, showcasing the adaptability of this compound in various chemical reactions (Yin Dulin, 2007).

Solubility and Thermodynamics

Research into the solubility and thermodynamics of derivatives of methyl 4-methoxy-3-nitrobenzoate provides valuable insights into its properties. Hart et al. (2015) investigated the solubility of various nitrobenzoic acids, including 4-nitrobenzoic acid, in different solvents, which is crucial for understanding its behavior in various environments (Hart et al., 2015).

Environmental and Biological Applications

In environmental sciences, compounds like methyl 4-methoxy-3-nitrobenzoate are studied for their degradation and transformation. Teramoto et al. (2004) explored the degradation of nitroaromatic compounds, including 4-nitrotoluene and its conversion to 4-nitrobenzoic acid, by the fungus Phanerochaete chrysosporium. This study highlights the potential environmental fate of these compounds (Teramoto et al., 2004).

Pharmaceutical Intermediates

The synthesis of various pharmaceutical intermediates often involves the use of methyl 4-methoxy-3-nitrobenzoate. For example, Cai Chun (2004) examined the synthesis of methyl 4-butyrylamino-3-methyl-5-nitrobenzoate, an important step in the production of certain pharmaceuticals, demonstrating the compound's utility in drug synthesis (Cai Chun, 2004).

Safety And Hazards

When handling “Methyl 4-methoxy-3-nitrobenzoate”, it is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

methyl 4-methoxy-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-14-8-4-3-6(9(11)15-2)5-7(8)10(12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUZYMTBOKNSYEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20345147
Record name Methyl 4-methoxy-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-methoxy-3-nitrobenzoate

CAS RN

40757-20-8
Record name Methyl 4-methoxy-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL 4-METHOXY-3-NITROBENZOATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Methyl 3-nitro-4-chlorobenzoate (COMPOUND XIII) (see above for synthesis of 4-chloro-anti-CG) (1 equivalent) is treated with sodium methoxide (1.1 equivalent) in methanol with heating to produce the methyl 3-nitro-4-methoxybenzoate (COMPOUND XIV) which is purified by column chromatography and/or crystallization.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
JR Dimmock - Journal of the Science of Food and Agriculture, 1967 - Wiley Online Library
… Solutions of hydrazine hydrate (3 ml, 60% w/v aqueous) and methyl 4-methoxy-3-nitrobenzoate (5 g) in alcohol (60 ml) were heated under reflux for 29 h. On cooling, golden yellow …
Number of citations: 6 onlinelibrary.wiley.com
WD Chandler, WMF Smith… - Canadian Journal of …, 1964 - cdnsciencepub.com
… Reduction of methyl 4-methoxy-3-nitrobenzoate with tin and hydrochloric acid gave methyl 3… Methyl 4-methoxy-3-nitrobenzoate (IVa) (3.0 g, mp 107.5-108..5) was coverccl \\,it11 ethanol …
Number of citations: 22 cdnsciencepub.com
BG Choi, OY Kim, BH Chung, WJ Cho… - Archives of pharmacal …, 1998 - Springer
… methyl 4-methoxy-3-nitrobenzoate (3 g, 14.2 retool) in 100 mL of methanol was stirred at room temperature under hydrogen in the presence of 10% Pd/C (0.25 g). After 16h, the reaction …
Number of citations: 6 link.springer.com
MF Grundon, AS Wasfi - Journal of the Chemical Society (Resumed), 1963 - pubs.rsc.org
… It appears that the diester is hydrolysed to 4-hydroxy-3-nitrobenzoic acid, since methylation of the product with diazomethane afforded methyl 4-methoxy-3-nitrobenzoate. In contrast to 2,…
Number of citations: 0 pubs.rsc.org
T Muroi - Bulletin of the Chemical Society of Japan, 1961 - journal.csj.jp
The present author also reported 4) previously that by the application of 4-5 molar equivalents of bromine on 2-phenylsuberone (I), 4-bromo-and 4, 7-dibromo-2-phenyltropone(II and III) …
Number of citations: 3 www.journal.csj.jp
VM Rodríguez, P Velasco, A Cao, R Santiago… - Frontiers in Plant …, 2021 - frontiersin.org
… nonagrioides larvae) and indole-acrylate (plant hormone) or the phenylpropanoids methyl-4-methoxy-3-nitrobenzoate (probable insecticide), 4-hydroxy-6-methylcoumarin (biocide), …
Number of citations: 3 www.frontiersin.org
JJ Bergman, WD Chandler… - Canadian Journal of …, 1971 - cdnsciencepub.com
… The preparation and properties of the following have been described previously (1, 17): methyl 4-methoxy-3nitrobenzoate (2a); methyl 3-amino-4-methoxybenzoate (26); methyl 3-iodo-4…
Number of citations: 9 cdnsciencepub.com
CO Lee
Number of citations: 0
JR Peterson, HD Do, AJ Dunham - Canadian journal of …, 1988 - cdnsciencepub.com
La réaction de l'acide diméthoxy-3,4 cinnamique-(E) avec le nitrate d'ammonium cérique dans l'acide trifluoroacétique conduit au diméthoxy-1,2 nitro-4 (nitro-2 éthènyl)-4 benzène-(E), …
Number of citations: 16 cdnsciencepub.com

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